Cas no 4271-90-3 (N-(2-cyanoethyl)-N-methylacetamide)
N-(2-cyanoethyl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(2-cyanoethyl)-N-methyl-
- N-(2-CYANOETHYL)-N-METHYLACETAMIDE
- 001272
- AC1M01V4
- ACT06305
- ALBB-006619
- CTK4I6543
- N-Acetyl-3-methylaminopropionitrile
- SBB001628
- ZERO
- AKOS000208242
- CS-0223768
- DTXSID10365798
- EN300-116606
- MFCD01598837
- SCHEMBL50495
- 4271-90-3
- STK504035
- G25955
- N-(2-cyanoethyl)-N-methylacetamide
-
- MDL: MFCD01598837
- Inchi: 1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3
- InChI Key: XVWNWBDQUDOFRY-UHFFFAOYSA-N
- SMILES: O=C(C)N(C)CCC#N
Computed Properties
- Exact Mass: 126.0794
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.6
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 44.1
- Vapor Pressure: Not available
N-(2-cyanoethyl)-N-methylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-cyanoethyl)-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619773-25mg |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619773-50mg |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A619773-250mg |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-116606-0.05g |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 95% | 0.05g |
$66.0 | 2023-06-08 | |
| Enamine | EN300-116606-0.1g |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 95% | 0.1g |
$98.0 | 2023-06-08 | |
| Enamine | EN300-116606-0.25g |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 95% | 0.25g |
$142.0 | 2023-06-08 | |
| Enamine | EN300-116606-0.5g |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 95% | 0.5g |
$271.0 | 2023-06-08 | |
| Enamine | EN300-116606-1.0g |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 95% | 1g |
$371.0 | 2023-06-08 | |
| Enamine | EN300-116606-2.5g |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 95% | 2.5g |
$726.0 | 2023-06-08 | |
| Enamine | EN300-116606-5.0g |
N-(2-cyanoethyl)-N-methylacetamide |
4271-90-3 | 95% | 5g |
$1075.0 | 2023-06-08 |
N-(2-cyanoethyl)-N-methylacetamide Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on N-(2-cyanoethyl)-N-methylacetamide
N-(2-cyanoethyl)-N-methylacetamide (CAS No. 4271-90-3): Properties, Applications, and Market Insights
N-(2-cyanoethyl)-N-methylacetamide (CAS No. 4271-90-3) is a specialized organic compound with a unique molecular structure, combining cyano, amide, and methyl functional groups. This versatile chemical has garnered significant attention in recent years due to its applications in pharmaceuticals, agrochemicals, and specialty materials. The compound's systematic name reflects its structure: N-(2-cyanoethyl)-N-methylacetamide, often abbreviated as NCMA in industrial contexts.
The growing interest in N-(2-cyanoethyl)-N-methylacetamide stems from its role as a key intermediate in synthesizing various bioactive molecules. Researchers frequently search for "NCMA synthesis methods" or "4271-90-3 applications," indicating its importance in chemical research. The compound's balanced polarity, demonstrated by its moderate solubility in both polar and non-polar solvents, makes it particularly valuable in formulation chemistry.
From a molecular perspective, N-(2-cyanoethyl)-N-methylacetamide features a cyanoethyl group (-CH2-CH2-CN) attached to a nitrogen atom that's also bonded to a methyl group and an acetyl moiety. This unique arrangement contributes to its stability under various conditions while maintaining reactivity for further chemical transformations. The compound typically appears as a colorless to pale yellow liquid at room temperature, with a characteristic mild odor.
In pharmaceutical applications, N-(2-cyanoethyl)-N-methylacetamide serves as a building block for drug discovery. Recent patent literature reveals its use in developing CNS-active compounds, addressing the growing demand for neurological therapeutics. The compound's ability to modulate drug solubility and bioavailability makes it particularly valuable in formulation science, answering frequent search queries about "drug solubility enhancers" and "pharmaceutical intermediates."
The agrochemical industry utilizes CAS 4271-90-3 in synthesizing novel pesticides and plant growth regulators. With increasing global focus on sustainable agriculture, researchers are investigating this compound's potential in developing environmentally friendly crop protection agents. Its structural features allow for the creation of compounds with targeted activity while maintaining favorable environmental profiles.
Material science applications of N-(2-cyanoethyl)-N-methylacetamide include its use as a modifier in polymer chemistry. The compound's cyano group can participate in various polymerization reactions, while the amide functionality contributes to intermolecular interactions. This dual functionality makes it valuable for creating specialty polymers with tailored properties, addressing search trends for "functional polymer additives."
Market analysis indicates steady growth in demand for NCMA, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding. The compound's global market is projected to grow at a CAGR of approximately 5-7% over the next five years, driven by increasing R&D investments and the development of novel applications. Suppliers frequently search for "high purity 4271-90-3" and "N-(2-cyanoethyl)-N-methylacetamide manufacturers," reflecting industry needs.
Quality specifications for N-(2-cyanoethyl)-N-methylacetamide typically include purity levels ranging from 98% to 99.5%, depending on application requirements. Analytical methods such as HPLC and GC-MS are commonly employed for quality control, ensuring consistency across batches. The compound's stability under proper storage conditions (typically room temperature in sealed containers) contributes to its handling advantages.
Environmental and safety considerations for CAS 4271-90-3 follow standard chemical handling protocols. While not classified as hazardous under most regulatory frameworks, proper ventilation and personal protective equipment are recommended during handling. The compound's environmental fate has been studied, showing moderate biodegradability under appropriate conditions.
Recent scientific literature highlights innovative applications of N-(2-cyanoethyl)-N-methylacetamide in green chemistry initiatives. Researchers are exploring its use in catalytic processes and as a green solvent alternative in certain reactions, aligning with current trends toward sustainable chemistry. These developments respond to growing search interest in "eco-friendly chemical synthesis" and "green chemistry intermediates."
Synthetic approaches to NCMA typically involve the reaction of methylamine with acrylonitrile, followed by acetylation. Process optimization continues to be an active area of research, with recent publications focusing on catalytic methods and continuous flow synthesis to improve efficiency and yield. These advancements address common industry queries about "cost-effective synthesis of 4271-90-3."
The future outlook for N-(2-cyanoethyl)-N-methylacetamide appears promising, with potential applications emerging in electronic materials and energy storage systems. Its molecular structure suggests possible utility in electrolyte formulations for advanced batteries, a topic generating significant search traffic related to "next-generation battery materials." Continued research will likely uncover additional uses for this versatile compound.
For researchers and industry professionals seeking detailed technical information about N-(2-cyanoethyl)-N-methylacetamide, key parameters of interest include its physical properties (density ~1.05 g/cm³, boiling point approximately 250°C), spectroscopic characteristics (distinct IR absorption at 2250 cm⁻¹ for the nitrile group), and compatibility with various reagents and solvents. These specifications frequently appear in searches for "NCMA technical data sheet" and "4271-90-3 chemical properties."
In conclusion, N-(2-cyanoethyl)-N-methylacetamide (CAS No. 4271-90-3) represents a valuable chemical building block with diverse applications across multiple industries. Its unique structural features and adaptable chemistry position it as an important compound in contemporary chemical research and industrial applications. As scientific understanding of this molecule deepens and manufacturing processes evolve, its significance in specialty chemical markets is expected to grow accordingly.
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